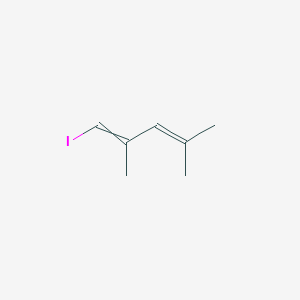

1-Iodo-2,4-dimethylpenta-1,3-diene

Description

Structure

3D Structure

Properties

CAS No. |

817642-34-5 |

|---|---|

Molecular Formula |

C7H11I |

Molecular Weight |

222.07 g/mol |

IUPAC Name |

1-iodo-2,4-dimethylpenta-1,3-diene |

InChI |

InChI=1S/C7H11I/c1-6(2)4-7(3)5-8/h4-5H,1-3H3 |

InChI Key |

XNYRNSNTTBOWKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=CI)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Iodo 2,4 Dimethylpenta 1,3 Diene and Analogues

Direct Iodination Approaches

Direct iodination methods offer a straightforward route to introduce an iodine atom into a conjugated diene system. These approaches can be broadly categorized into electrophilic and radical-mediated pathways.

Electrophilic Iodination of Conjugated Diene Systems

Electrophilic iodination of conjugated dienes proceeds through the attack of an electrophilic iodine species on the π-system of the diene. This reaction typically yields a mixture of 1,2- and 1,4-addition products. idc-online.comlibretexts.orglibretexts.org The regioselectivity of the addition is influenced by both kinetic and thermodynamic factors. idc-online.com

The reaction is initiated by the addition of an electrophile to the conjugated diene, resulting in the formation of a resonance-stabilized allylic carbocation. libretexts.orglibretexts.org The subsequent attack by a nucleophile can occur at either of the electron-deficient carbons, leading to the observed product mixture. libretexts.org The stability of the resulting carbocation intermediate plays a significant role in determining the product distribution. libretexts.org

Various reagents and conditions have been developed for the electrophilic iodination of alkenes and alkynes, which can be adapted for conjugated dienes. These include the use of molecular iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate a more potent electrophilic iodine species. mdpi.comwikipedia.org Other effective iodinating agents include N-iodosuccinimide (NIS), often activated by an acid catalyst. nih.govorganic-chemistry.org

Table 1: Reagents for Electrophilic Iodination

| Reagent/System | Description |

| I₂ / Oxidizing Agent | Molecular iodine combined with an oxidant like H₂O₂ or nitric acid enhances electrophilicity. mdpi.comwikipedia.org |

| N-Iodosuccinimide (NIS) | A common and effective source of electrophilic iodine, often used with an acid catalyst. nih.govorganic-chemistry.org |

| I₂ / H₃PO₃ | This system can be used for the hydroiodination of alkenes and alkynes. mdpi.com |

| (Diacetoxyiodo)benzene / I₂ | A combination used for the co-iodination of alkenes. mdpi.com |

Radical-Mediated Iodination Pathways

Radical-mediated iodination offers an alternative to electrophilic methods. These reactions involve the generation of iodine radicals, which can then add to the conjugated diene system. Photoredox catalysis has emerged as a powerful tool for generating iodine radicals from sources like molecular iodine or iodoform (B1672029) under mild conditions. rsc.orgrsc.org The in-situ generated iodine radical can then participate in cascade reactions, leading to the formation of functionalized cyclic products. rsc.orgrsc.org The cyclization of dienes during the free-radical addition of small molecules has also been studied to understand the structures of the resulting products. dtic.mil

Stereoselective and Regioselective Synthetic Routes

Achieving high levels of stereoselectivity and regioselectivity is a primary goal in modern organic synthesis. Transition metal catalysis and the use of specific organometallic reagents have proven to be highly effective in controlling the outcome of reactions involving the formation of iodinated dienes.

Transition Metal-Catalyzed Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and have been successfully applied to the synthesis of functionalized dienes. acs.org These reactions often involve the oxidative addition of an organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the desired carbon-carbon bond and regenerate the catalyst. youtube.comyoutube.com

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, have been developed using palladium catalysis to construct complex molecules. dp.technih.gov These processes can involve a sequence of carbopalladation, migratory insertion, and other steps to build intricate molecular frameworks. dp.tech

Organometallic Reagent-Mediated Transformations

Organometallic reagents, such as organolithium, Grignard, and organocuprate reagents, are powerful nucleophiles used in a wide array of carbon-carbon bond-forming reactions. youtube.comyoutube.comchadsprep.com Their reactivity can be tuned by the choice of metal and ligands. youtube.com The synthesis of these reagents often involves the reaction of an organic halide with a metal or through transmetalation from another organometallic species. youtube.com

A notable example of organometallic-mediated synthesis is the regio- and stereoselective allylindation of alkynes. This method utilizes indium tribromide (InBr₃) and allylic silanes to generate 1,4-dienylindium species. mdpi.com These intermediates can then be trapped with iodine (I₂) to produce 1-iodo-1,4-dienes with high stereoselectivity. mdpi.com This one-pot process allows for the creation of functionalized skipped dienes, which are important structural motifs in various natural products. mdpi.com The reaction is applicable to a range of aliphatic and aromatic alkynes and various allylic silanes. mdpi.com

Stannylmagnesation and Subsequent Iodination of Enynes

A significant method for the synthesis of functionalized 1,3-dienes involves the stannylmagnesation of enynes followed by iodination. This process allows for the introduction of an iodine atom at a specific position on the diene backbone. The reaction of 3,3,3-trichloropropyl-1-triphenylphosphonium chloride with aldehydes produces trichloromethylated (Z)-olefins. These intermediates are then utilized in the synthesis of (Z)-1,3-enynes, which can be further converted to (Z,Z)-1-chloro-1,3-dienes with high stereospecificity. organic-chemistry.orgorganic-chemistry.org

Multifunctionalization Strategies for Highly Substituted 1,3-Dienes

The development of methods to create highly substituted 1,3-dienes is crucial due to their wide-ranging applications. nih.gov A notable strategy involves a tetracomponent reaction that allows for the "à la carte" introduction of various functionalities onto the diene core. This method utilizes a borylated dendralene, an organolithium reagent, and two different electrophiles to produce multifunctional tetrasubstituted 1,3-dienes with high regio- and stereoselectivity. nih.gov The versatility of this approach is highlighted by the ability to use N-iodosuccinimide (NIS) or iodine to yield iododienes. nih.gov

| Catalyst/Reagent | Reactants | Product | Yield | Key Features |

| N/A | Borylated dendralene, organolithium reagent, two different electrophiles | Multifunctional tetrasubstituted 1,3-dienes | High | High regio- and stereoselectivity, modular |

| NIS or Iodine | Intermediate from above | Iododiene | Very good | Stereoretentive halodeborylation |

Rearrangement Reactions Involving Iodinated Precursors (e.g., Alkylallenes)

The rearrangement of alkylallenes presents an atom-efficient and redox-neutral pathway to synthesize 1,3-dienes. mdpi.combohrium.comencyclopedia.pub This transformation can be viewed as a formal 1,3-hydrogen migratory process. encyclopedia.pub While early methods were often limited by substrate scope and relied on acid-mediation, more recent transition metal-catalyzed approaches have shown significant promise. mdpi.combohrium.com For instance, gold and palladium catalysts have been effective for the rearrangement of aryl-substituted allenes. bohrium.com A palladium-catalyzed, base-free Suzuki-Miyaura coupling of propargyl alcohols and boronic acids can generate an allene (B1206475) in situ, which then isomerizes to the corresponding 1,3-diene. mdpi.comresearchgate.net

The reaction of β-C-galactose allene with iodine in ethanol (B145695) has been shown to produce 1-C-(tetra-O-acetyl-β-D-galactopyranosyl)-2,3-diiodo-1-propene, demonstrating the utility of iodinated precursors in rearrangement reactions. mdpi.com

Cascade and Cyclization Reactions to Form Iodinated Diene Structures

Oxidative Cascade Iodocyclization of 1,n-Dienes

A powerful strategy for synthesizing iodinated heterocyclic compounds is the oxidative cascade iodocyclization of 1,n-dienes. nih.govbohrium.comacs.orgresearchgate.netkisti.re.kr This method has been successfully applied to 1,7- and 1,8-dienes using molecular iodine as the iodine source under mild conditions. nih.govbohrium.comacs.orgkisti.re.kr The process provides an efficient route to biologically significant iodinated benzo[b]azepine and benzo[b]azocine derivatives in moderate to good yields. nih.govbohrium.comacs.orgkisti.re.kr Radical trapping and deuterium-labeling experiments have been used to elucidate the reaction mechanism. nih.govacs.org

| Substrate | Reagent | Product | Yield |

| 1,7-dienes | I₂ | Iodinated benzo[b]azepine derivatives | Moderate to good |

| 1,8-dienes | I₂ | Iodinated benzo[b]azocine derivatives | Moderate to good |

Iodine(III)-Mediated Cycloaddition Reactions

Iodine can catalyze cycloaddition reactions, such as the Diels-Alder reaction, under mild and metal-free conditions. researchgate.netnih.gov This approach has been demonstrated for the cycloaddition of dienes like cyclohexadiene and isoprene (B109036) with various dienophiles. researchgate.net Mechanistic studies suggest that the iodonium (B1229267) ion is the active catalyst in these reactions. researchgate.net Furthermore, iodine-mediated rearrangements of diallylsilanes have been shown to proceed via an intramolecular carbocation allylation process, leading to useful synthetic intermediates. nih.gov

Green Chemistry Approaches and Sustainable Synthesis Considerations

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of synthesizing iodinated compounds, green chemistry principles focus on minimizing waste, using less hazardous reagents, and employing milder reaction conditions. uef.fithe-gist.org

Traditional iodination methods often involve toxic chemicals and harsh conditions. uef.fi A greener approach utilizes a recyclable ion-exchange resin (Dowex®) to catalyze the iodination of alkynes with sodium iodide (NaI) as the iodine source. synthesisresearchgroup.org This method is more environmentally friendly as it can be carried out in less toxic and flammable solvents like acetonitrile (B52724) and 2-propanol. synthesisresearchgroup.org The use of sodium iodide also facilitates the incorporation of iodine radioisotopes into organic compounds. synthesisresearchgroup.org

Another sustainable approach involves the use of water as a green solvent for the double-iodination of terminal alkynes using molecular iodine. mdpi.com Furthermore, the development of waste-minimized processes for synthesizing iodinated materials, such as iodinated hexa-aryl borazines, highlights the growing importance of sustainability in chemical synthesis. rsc.org These protocols often utilize benign chemicals and focus on high atom economy. rsc.org

Chemical Reactivity and Transformations of 1 Iodo 2,4 Dimethylpenta 1,3 Diene

Cycloaddition Reactions

The primary mode of reactivity for a conjugated diene system such as 1-Iodo-2,4-dimethylpenta-1,3-diene is the [4+2] cycloaddition, famously known as the Diels-Alder reaction. wikipedia.org This reaction involves the concerted interaction of the four pi-electrons of the diene with the two pi-electrons of a reacting partner, the dienophile, to form a six-membered ring. masterorganicchemistry.comatc.io

Diels-Alder Reactions and Stereochemical Control

The Diels-Alder reaction is a powerful tool in organic synthesis because it forms a new six-membered ring and can create up to four new stereocenters with a high degree of control. libretexts.orglibretexts.org The reaction proceeds through a single, cyclic transition state without the formation of intermediates, which accounts for its high stereospecificity. libretexts.org The relative configuration of the substituents on both the diene and the dienophile is preserved in the final cyclohexene (B86901) product. libretexts.orgmasterorganicchemistry.com

The rate of a Diels-Alder reaction is significantly influenced by the electronic nature of both the diene and the dienophile. For this compound, the two methyl groups at the C2 and C4 positions act as electron-donating groups (EDGs). These groups enrich the electron density of the diene system. masterorganicchemistry.comlibretexts.org Consequently, its reactivity is greatest in "normal electron-demand" Diels-Alder reactions, where the dienophile is substituted with one or more electron-withdrawing groups (EWGs). masterorganicchemistry.comlibretexts.org

Electron-withdrawing groups decrease the electron density of the dienophile's double bond, making it a better electrophile for the nucleophilic diene. youtube.com This electronic complementarity between the electron-rich diene and the electron-poor dienophile accelerates the reaction. masterorganicchemistry.com

Table 1: Relative Reactivity of Common Dienophiles with this compound

| Dienophile | Electron-Withdrawing Group(s) | Expected Reactivity |

|---|---|---|

| Ethene | None | Low |

| Propenal (Acrolein) | -CHO | High |

| Methyl Acrylate | -COOCH₃ | High |

| Acrylonitrile | -CN | High |

| Maleic Anhydride | -C(O)OC(O)- | Very High |

This table is predictive and based on established principles of Diels-Alder reactivity. libretexts.orglibretexts.orglibretexts.org

A fundamental requirement for a diene to participate in a Diels-Alder reaction is its ability to adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them. wikipedia.orgmasterorganicchemistry.comlibretexts.org This planar conformation is necessary for the terminal carbons (C1 and C4) of the diene to simultaneously bond with the dienophile through the cyclic transition state. libretexts.org Acyclic dienes exist in equilibrium between the more stable s-trans conformer and the less stable s-cis conformer. libretexts.org

It is important to distinguish between the effect of a covalently bonded iodine atom and the use of molecular iodine (I₂) as an external catalyst. While studies have shown that molecular iodine can act as a Lewis acid to catalyze Diels-Alder reactions, this is a separate phenomenon from the intrinsic properties of the iodo-diene itself.

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the formation of more than one constitutional isomer (regioisomer) is possible. masterorganicchemistry.com The outcome of the reaction, or its regioselectivity , is governed by the electronic distribution in the reactants. chemistrysteps.com

For this compound, the electron-donating methyl groups at C2 and C4 and the iodo-substituent at C1 create a polarized system. The major regioisomer formed is the one that results from the alignment that best matches the partial charges of the reacting carbons in the transition state. chemistrysteps.comyoutube.com Typically, the most electron-rich carbon of the diene bonds to the most electron-poor carbon of the dienophile. chemistrysteps.com In the case of a 1-substituted diene, this generally leads to the formation of the "ortho" (1,2-disubstituted) or "para" (1,4-disubstituted) product, while the "meta" (1,3-disubstituted) product is disfavored. masterorganicchemistry.com

Table 2: Predicted Regioselectivity of this compound with Acrolein

| Predicted Major Product | Predicted Minor Product |

|---|---|

| "Para" Isomer (1,4-substitution) | "Meta" Isomer (1,3-substitution) |

This prediction is based on the general principles of regioselectivity in Diels-Alder reactions. masterorganicchemistry.comyoutube.com

In addition to regioselectivity, the reaction's stereochemistry is controlled by endoselectivity . When a cyclic dienophile or one with conjugating electron-withdrawing groups is used, two diastereomeric products, endo and exo, can be formed. wikipedia.orglibretexts.org The endo product, where the dienophile's substituent is oriented towards the developing pi-bond of the new six-membered ring, is typically the major product. libretexts.org This preference is explained by favorable secondary orbital interactions between the electron-withdrawing group of the dienophile and the central carbons (C2 and C3) of the diene in the transition state.

Other Pericyclic Reactions

While the Diels-Alder reaction is the most prominent cycloaddition for 1,3-dienes, other pericyclic reactions are theoretically possible. These include electrocyclic reactions (ring-closing or ring-opening) and sigmatropic rearrangements. However, the [4+2] cycloaddition is generally the most favored thermal process for a conjugated diene in the presence of a suitable dienophile. libretexts.org Other reaction types would likely require specific structural features or photochemical conditions not typically employed for standard cycloadditions.

Functionalization and Derivatization via the Iodine Moiety

The carbon-iodine bond in this compound is not only a handle for cross-coupling but also a site for other important chemical transformations.

While direct Sₙ2-type substitution on a vinylic carbon is generally difficult due to the high energy of the transition state, the reactivity of vinyl iodides can be exploited under certain conditions. For instance, in the context of copper-catalyzed reactions, the iodine can be replaced by various nucleophiles. Copper catalysis facilitates the coupling of aryl iodides with a wide range of nucleophiles, including amines and enolates, often requiring a ligand such as a diamine or an amino acid to promote the reaction. nih.gov These transformations effectively result in the nucleophilic substitution of the iodide.

The vinyl iodide functionality can also serve as a leaving group in elimination reactions to introduce further unsaturation. For example, dehydroiodination (the elimination of HI) can be induced by a strong base. This process would convert the 1-iodo-1,3-diene system into an enyne, a molecule containing both a double and a triple bond. Such reactions are a powerful tool for creating highly unsaturated carbon skeletons, which are valuable precursors in organic synthesis.

Radical Reactions and Their Synthetic Utility

The presence of a vinyl iodide moiety in this compound makes it a potential substrate for radical reactions. Vinyl radicals are highly reactive intermediates that can participate in various synthetic transformations. nih.gov The carbon-iodine bond is relatively weak and can be cleaved homolytically under radical conditions, initiated by radical initiators or photochemically.

Radical addition reactions are a hallmark of conjugated dienes. pharmaguideline.com In the case of this compound, a radical species can add to the diene system to form a resonance-stabilized allylic radical. This intermediate can then react further, leading to either 1,2- or 1,4-addition products. libretexts.orgmasterorganicchemistry.com The regioselectivity of the initial radical attack and the subsequent trapping of the allylic radical are influenced by steric and electronic factors, including the substitution pattern of the diene.

The synthetic utility of such radical reactions lies in the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the radical addition of various reagents can introduce new functional groups into the diene backbone. While specific studies on this compound are not prevalent, the general reactivity of conjugated dienes and vinyl iodides suggests its potential in these transformations. pharmaguideline.commdpi.comacs.org

| Radical Reaction Type | Potential Reactants | Potential Products | Key Features |

| Radical Addition | Thiols, Selenols, Alkyl Halides | Functionalized dienes | Formation of new C-S, C-Se, or C-C bonds. acs.org |

| Radical Cyclization | Intramolecular radical precursor | Cyclic compounds | Formation of five- or six-membered rings. |

| Atom Transfer Radical Addition (ATRA) | Alkenes, Alkynes | More complex dienes | Carbon-carbon bond formation. |

Role as a Dienyl Synthon in Complex Molecule Synthesis

In the realm of organic synthesis, this compound can serve as a valuable four-carbon building block, or a "dienyl synthon." Its conjugated diene structure is primed for participation in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, a common motif in many natural products and biologically active molecules. sigmaaldrich.comorganic-chemistry.org

The reactivity of the diene in a Diels-Alder reaction is significantly influenced by its substituents. The methyl groups at the C2 and C4 positions of this compound are electron-donating. masterorganicchemistry.com This electronic property is known to increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, which generally leads to a faster reaction rate with electron-poor dienophiles in a normal-electron-demand Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.comyoutube.com

The stereochemistry of the resulting cyclohexene product is well-defined, with the relative configuration of the substituents on both the diene and the dienophile being retained in the product. libretexts.org The presence of the iodine atom at the C1 position offers a handle for further synthetic transformations of the Diels-Alder adduct.

| Diels-Alder Reaction Parameter | Influence of 2,4-Dimethyl Substitution | General Outcome |

| Reaction Rate | Electron-donating methyl groups increase reactivity with electron-poor dienophiles. masterorganicchemistry.comyoutube.com | Generally faster reaction rates. |

| Regioselectivity | Substituents on the diene direct the orientation of addition with unsymmetrical dienophiles. | Predictable formation of specific regioisomers. |

| Stereoselectivity | The diene must adopt an s-cis conformation for the reaction to occur. masterorganicchemistry.comlibretexts.org | Formation of stereochemically defined products. |

Isomerization and Conformational Dynamics

The reactivity and stereochemical outcome of reactions involving this compound are intrinsically linked to its conformational preferences and the potential for isomerization.

Conjugated dienes can exist in two main planar conformations: the s-trans and the s-cis conformer, which are interconvertible by rotation around the central C2-C3 single bond. sciengine.com For most acyclic dienes, the s-trans conformation is sterically favored and therefore more stable. However, for a Diels-Alder reaction to occur, the diene must adopt the s-cis conformation. masterorganicchemistry.comlibretexts.org The parent diene, 2,4-dimethyl-1,3-pentadiene, has been a subject of conformational studies. sciengine.comnist.govsigmaaldrich.comnih.govthermofisher.com

The E/Z isomerization of the double bonds in this compound is another important dynamic process. This isomerization can be promoted by various methods, including photochemically or through catalysis by transition metals. researchgate.netnih.govresearchgate.netdntb.gov.ua The regioselectivity of this isomerization, i.e., which of the two double bonds isomerizes, can be influenced by the substitution pattern. For instance, visible light-mediated isomerization of polarized 1,3-dienes has been shown to be regioselective. nih.gov The presence of methyl groups at both C2 and C4 could lead to complex conformational equilibria and influence the barrier to rotation and isomerization.

| Dynamic Process | Description | Significance |

| s-cis / s-trans Conformational Equilibrium | Rotation around the central C2-C3 single bond interconverts the two planar conformations. sciengine.com | The s-cis conformation is required for Diels-Alder reactions. masterorganicchemistry.comlibretexts.org |

| E/Z Isomerization | Interconversion of stereoisomers at the C1=C2 and/or C3=C4 double bonds. | Can be controlled to produce specific stereoisomers of the diene for use in synthesis. nih.govresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For a compound such as 1-Iodo-2,4-dimethylpenta-1,3-diene, various NMR experiments would be employed to establish its connectivity and stereochemistry.

The stereochemistry of the double bonds in this compound would be determined using advanced NMR techniques. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial for this purpose. NOESY detects through-space interactions between protons that are in close proximity.

For this compound, a NOESY spectrum would reveal correlations between the vinylic proton and the protons of the adjacent methyl group. The presence or absence of specific NOE cross-peaks would allow for the unambiguous assignment of E/Z isomers. For instance, an NOE between the proton on the iodo-substituted carbon and a specific methyl group would confirm their spatial proximity, thus defining the geometry of that double bond.

Table 1: Hypothetical ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Vinylic-H (next to I) | 6.0 - 6.5 | Singlet or Doublet |

| Vinylic-H | 5.0 - 6.0 | Multiplet |

| Methyl-H (on diene) | 1.8 - 2.2 | Singlet or Doublet |

Note: This table is based on typical values for similar structures and is for illustrative purposes only.

The conformation of the single bond within the conjugated diene system can also be investigated using NMR. The magnitude of coupling constants between protons across the single bond, as well as NOESY data, can provide insights into the preferred rotational conformation (s-cis vs. s-trans). Temperature-dependent NMR studies could further elucidate the dynamic conformational equilibria of the molecule.

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, and to gain structural information from its fragmentation pattern.

For this compound, the molecular ion peak ([M]⁺) would confirm the molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₇H₁₁I).

The fragmentation pattern in the mass spectrum is particularly informative. Iodine is an excellent leaving group, so a prominent fragment would likely correspond to the loss of an iodine radical ([M-I]⁺). vaia.comresearchgate.net Other characteristic fragments would arise from the cleavage of the carbon skeleton, providing clues about the arrangement of the methyl groups. The presence of iodine would be readily identifiable due to its monoisotopic nature (¹²⁷I), which simplifies the mass spectrum compared to compounds containing chlorine or bromine. libretexts.org

Table 2: Predicted Prominent Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Significance |

| 222 | [C₇H₁₁I]⁺ | Molecular Ion |

| 95 | [C₇H₁₁]⁺ | Loss of Iodine |

| Varies | Other smaller fragments | Elucidation of carbon skeleton |

Note: This table is predictive and based on general fragmentation principles.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

For this compound, the IR and Raman spectra would be expected to show characteristic absorptions for the C=C bonds of the conjugated diene system. Conjugation typically lowers the stretching frequency of C=C bonds to around 1600-1650 cm⁻¹. The spectra would also feature C-H stretching and bending vibrations for the methyl and vinylic groups. The C-I bond stretching vibration is expected to appear in the far-infrared region (typically below 600 cm⁻¹).

Table 3: Expected Infrared Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=C (conjugated) | Stretch | 1600 - 1650 |

| C-H (sp²) | Stretch | 3000 - 3100 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-I | Stretch | 500 - 600 |

Note: These are general ranges and can vary based on the specific molecular environment.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a compound in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. libretexts.org

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would confirm the connectivity and provide unambiguous determination of the stereochemistry of the double bonds and the conformation of the diene system in the solid state. washington.edu This technique would yield a three-dimensional model of the molecule, offering a complete picture of its atomic arrangement. However, obtaining a crystal of sufficient quality can be a significant challenge.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis (e.g., DFT)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals.

For a conjugated system like 1-iodo-2,4-dimethylpenta-1,3-diene, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. In a study on (1E,3E)-1,4-dinitro-1,3-butadiene, the introduction of electron-withdrawing nitro groups was shown to significantly lower both the HOMO and LUMO energies, resulting in a smaller energy gap compared to the parent 1,3-butadiene. mdpi.com For this compound, the combination of electron-donating methyl groups and the electron-withdrawing, polarizable iodine atom would similarly influence these orbital energies.

Another powerful tool derived from QM calculations is the Molecular Electrostatic Potential (ESP) map. The ESP visualizes the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net These maps are excellent predictors of how molecules will interact. researchgate.net For instance, in computational studies of diene fluorination catalyzed by hypervalent iodine, ESP maps identified the negative potential around the diene's double bonds as the sites susceptible to electrophilic attack by the positively charged region on the iodine catalyst. researchgate.netmdpi.com For this compound, an ESP map would likely show negative potential localized on the conjugated π-system of the double bonds and a region of positive potential (a σ-hole) on the iodine atom, which is characteristic for halogen bonding.

The presence of the iodine atom introduces further complexity due to relativistic effects, which can be significant for heavier elements. nih.gov Accurate calculations, especially for properties involving the iodine atom, may require computational methods that account for these effects.

Table 1: Illustrative DFT-Calculated Electronic Properties for Dienes Note: The values for this compound are hypothetical and for illustrative purposes only, based on trends observed in related compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| s-trans-1,3-Butadiene mdpi.com | -6.23 | 0.61 | 5.62 |

| (1E,3E)-1,4-Dinitro-1,3-butadiene mdpi.com | -8.31 | -3.91 | 4.40 |

| This compound | Illustrative: -6.5 | Illustrative: -0.5 | Illustrative: 6.0 |

Molecular Modeling and Conformational Landscape Exploration

Conjugated dienes can exist in different conformations due to rotation around the central single bond. The two primary planar conformations are the s-trans and s-cis conformers. youtube.com Molecular modeling techniques are used to explore this conformational landscape and determine the relative stabilities of different conformers.

For the parent molecule, 1,3-butadiene, the s-trans conformer is more stable than the s-cis conformer by approximately 2.9 kcal/mol. youtube.com This preference is attributed to reduced steric hindrance in the s-trans form. In the case of 2,3-dimethyl-1,3-butadiene (B165502), the s-trans conformer is also more stable, but the energy difference is slightly lower, at 2.2 kcal/mol (calculated using the M06-2X functional). nih.gov The s-cis conformer is non-planar to relieve steric clash between the methyl groups. nih.gov

For this compound, a similar conformational preference for a non-planar, s-trans-like geometry is expected to be dominant to minimize steric interactions between the methyl groups and the iodine atom. Computational methods, such as performing a relaxed potential energy surface scan by rotating the C2-C3 dihedral angle, can map the energy profile of this rotation. google.com Such a scan would reveal the energy barriers for interconversion between conformers and identify all local energy minima on the potential energy surface. The activation energy for this rotation is directly related to the loss of conjugation in the transition state, where the p-orbitals are orthogonal. youtube.com

Table 2: Calculated Relative Energies of Diene Conformers

| Compound | Conformation | Relative Energy (kcal/mol) | Computational Method |

| 1,3-Butadiene youtube.com | s-trans | 0.0 | Experimental |

| 1,3-Butadiene youtube.com | s-cis | +2.9 | Experimental |

| 2,3-Dimethyl-1,3-butadiene nih.gov | s-trans | 0.0 | M06-2X |

| 2,3-Dimethyl-1,3-butadiene nih.gov | s-cis | +2.2 | M06-2X |

Reaction Pathway Elucidation and Transition State Analysis

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, locate transition states, and calculate activation energies, providing a detailed, step-by-step understanding of the reaction pathway.

A relevant example is the computational study of the hypervalent iodine-catalyzed fluorination of dienes. mdpi.comnih.gov Using DFT calculations (specifically the M06-2X functional), researchers were able to model the entire reaction mechanism, including the initial formation of a complex between the diene and the iodine catalyst, the cleavage of an I-F bond, the nucleophilic attack of fluoride, and the final substitution step. mdpi.comnih.gov The calculations provided the Gibbs free energy for each intermediate and transition state, identifying the rate-determining step of the reaction. nih.gov

For this compound, computational studies could be used to explore various potential reactions, such as electrophilic additions, cycloadditions, or metal-catalyzed cross-coupling reactions (e.g., Stille, Negishi, or Sonogashira couplings, for which iododienes are common precursors). mdpi.com For instance, in a hypothetical Diels-Alder reaction, calculations could determine whether the reaction proceeds through a concerted or a stepwise diradical pathway by comparing the activation barriers for both routes, as was done for the reaction of 2,3-dimethyl-1,3-butadiene with acrylonitrile. nih.gov

Table 3: Illustrative Gibbs Free Energy Barriers for a Hypothetical Reaction of a Diene Note: Data is based on the hypervalent iodine-catalyzed fluorination of E-dienes and is for illustrative purposes only. nih.gov

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| Complex Formation | Intermediate Complex | +6.84 |

| Fluoride Attack | Transition State 1 | +20.35 |

| Catalyst Substitution | Transition State 2 | +13.75 |

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which is essential for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants with a high degree of accuracy. nih.govnih.gov

Numerous studies have demonstrated a strong correlation between experimentally measured and DFT-calculated 1H and 13C NMR spectra for a wide range of organic molecules. acs.orgresearchgate.net This predictive power is invaluable for assigning complex spectra or for distinguishing between possible isomers. For halogenated compounds, while the correlation is generally good, some studies have noted larger deviations for carbon nuclei directly bonded to a halogen, which may require specific computational approaches or basis sets for higher accuracy. acs.org

For this compound, DFT calculations could provide a predicted 1H and 13C NMR spectrum. This would involve first finding the lowest energy conformer and then performing GIAO calculations on that structure. The predicted chemical shifts would help in the assignment of experimental spectra should the compound be synthesized.

Table 4: Illustrative Predicted 13C NMR Chemical Shifts for this compound Note: These values are hypothetical and for illustrative purposes, based on the general accuracy of DFT/GIAO methods. Chemical shifts are referenced to TMS.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (Iodo-vinyl) | ~80-90 |

| C2 (Methyl-substituted vinyl) | ~140-150 |

| C3 (Vinyl) | ~120-130 |

| C4 (Methyl-substituted vinyl) | ~135-145 |

| C5 (Methylene) | ~115-125 |

| C2-Methyl | ~20-25 |

| C4-Methyl | ~20-25 |

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with a measured biological activity or chemical reactivity. These models rely on molecular descriptors, which are numerical values that encode structural, physical, or electronic features of a molecule.

For halogenated hydrocarbons, QSAR models have been developed to predict toxicity. nih.govnih.govaimspress.com These studies often use quantum-chemical descriptors calculated from methods like AM1, ab initio, or DFT. nih.gov Descriptors can include HOMO/LUMO energies, partial atomic charges, dipole moments, and molecular polarizability. Research has shown that QSAR models can be improved by using descriptors calculated with more accurate quantum methods and by including descriptors for potential metabolites, which may be the actual toxic agents. nih.govnih.gov

A QSRR study for a series of substituted iodo-dienes, including this compound, could be developed to predict a specific reactivity, such as the rate of a cross-coupling reaction. This would involve synthesizing a library of related compounds, measuring their reaction rates, calculating a set of relevant molecular descriptors, and then using statistical methods to build a predictive model.

Table 5: Examples of Descriptors for QSRR Studies of Halogenated Compounds

| Descriptor Type | Example Descriptors |

| Electronic | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Dipole Moment, Mulliken Charges |

| Constitutional | Molecular Weight, Count of Halogen Atoms |

| Topological | Wiener Index, Balaban Index |

| Quantum Chemical | Polarizability, σ-hole magnitude |

Applications in Advanced Materials and Chemical Technologies Excluding Clinical

Precursor in Polymer Synthesis and Materials Science

Conjugated dienes are fundamental monomers in the production of synthetic rubbers and other elastomeric materials. libretexts.org The presence of the iodine atom in 1-Iodo-2,4-dimethylpenta-1,3-diene offers a reactive site for initiating or modifying polymerization processes. While specific research on the homopolymerization of this exact monomer is not extensively documented, its structure suggests potential utility in controlled polymerization techniques. For instance, the carbon-iodine bond could potentially be utilized in iodine-transfer polymerization (ITP) or as a site for post-polymerization modification, allowing for the introduction of various functional groups onto the polymer backbone. This would enable the tailoring of material properties such as thermal stability, chemical resistance, and adhesion. The dimethyl substituents on the diene chain would also influence the stereochemistry of polymerization, potentially leading to polymers with unique microstructures and properties. researchgate.net

Intermediates for Specialty Chemicals and Agrochemicals

In the realm of fine chemical synthesis, iodinated organic compounds are highly valued as versatile intermediates. The carbon-iodine bond in this compound is susceptible to a variety of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov These reactions allow for the facile introduction of a wide range of organic moieties, making this diene a key intermediate in the synthesis of complex molecules. For instance, it could be used to construct highly substituted olefinic structures that form the core of various specialty chemicals, including fragrances, and electronic materials. In the agrochemical sector, many bioactive molecules contain complex unsaturated systems. The ability to functionalize the diene structure through its iodine atom provides a pathway to novel pesticide and herbicide candidates.

Role in Catalyst Development and Ligand Design

The development of novel catalysts and ligands is crucial for advancing chemical synthesis. Dienes and their derivatives often serve as ligands for transition metal catalysts. The this compound molecule, with its conjugated π-system and the lone pairs of the iodine atom, has the potential to act as a ligand in organometallic chemistry. More significantly, the reactive C-I bond can be used to anchor the diene moiety to other molecular scaffolds, leading to the creation of new, multifunctional ligands. uu.nl These ligands can be designed to fine-tune the electronic and steric properties of a metal center, thereby influencing the activity, selectivity, and stability of a catalyst. For example, phosphine ligands containing this diene unit could be synthesized and employed in various catalytic transformations.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective and Enantioselective Syntheses

The stereochemistry of a 1,3-diene is critical as it dictates the geometry of subsequent products and influences the biological and physical properties of the final molecules. nih.gov The synthesis of substituted dienes must therefore be highly stereoselective. nih.gov While methods exist for the stereoselective synthesis of some 2-substituted 1-iodo-1,3-dienes through the stannylmagnesation of terminal enynes followed by iodination, these approaches need to be adapted and optimized for the specific substitution pattern of 1-Iodo-2,4-dimethylpenta-1,3-diene. clockss.org A significant challenge and a primary direction for future research is the development of enantioselective syntheses. Asymmetric catalysis, potentially using chiral gold complexes or chiral phosphoric acids which have proven effective in other complex syntheses, could provide a pathway to access enantiomerically pure forms of this diene and its derivatives. nih.govorganic-chemistry.org Achieving this would be a major step forward, enabling its use in the synthesis of chiral natural products and pharmaceuticals. The development of methods that can selectively produce any of the possible geometric isomers ((E,E), (E,Z), (Z,E), (Z,Z)) would represent the pinnacle of stereocontrol. nih.gov

Integration into Flow Chemistry and Automation Platforms

Modern chemical synthesis is increasingly moving towards automation and continuous flow processes to enhance efficiency, safety, and reproducibility. wikipedia.orgnih.gov Integrating the synthesis and subsequent reactions of this compound into automated flow platforms is a logical and promising future direction. researchgate.net Automated systems excel at performing repetitive tasks, enabling high-throughput screening of reaction conditions, catalysts, and substrates, which would accelerate the discovery of optimal protocols for this specific diene. researchgate.netwhiterose.ac.uk

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. researchgate.net Adapting the synthesis of this compound to a continuous process could overcome challenges associated with batch synthesis, such as scalability and handling of potentially unstable intermediates. researchgate.net The challenge lies in translating and optimizing batch procedures for a flow environment, a significant but worthwhile endeavor for enabling more efficient and scalable access to this versatile building block. whiterose.ac.uk

Exploration of New Reactivity Modes and Catalytic Cycles

Vinyl iodides are predominantly used as electrophiles in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. nih.govclockss.org A crucial area for future research is to explore reactivity beyond these conventional transformations. The unique electronic and steric properties of this compound may enable novel reaction pathways.

For instance, investigating palladium-catalyzed cycloisomerization reactions, similar to those developed for other iodo-dienes, could lead to the formation of complex cyclic and bicyclic structures. researchgate.net Research could also focus on developing new catalytic cycles that exploit the diene functionality in concert with the carbon-iodine bond, potentially through cascade reactions that form multiple bonds in a single operation. researchgate.net Uncovering such novel reactivity would significantly expand the synthetic utility of this compound, transforming it from a simple coupling partner into a key component for constructing diverse and complex molecular scaffolds.

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deep understanding of reaction mechanisms, kinetics, and the influence of reaction parameters is fundamental to developing robust and efficient synthetic methods. Future studies on this compound should incorporate advanced in-situ spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These process analytical technologies (PAT) allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without disturbing the reaction. whiterose.ac.uk

The data gathered from in-situ monitoring provides invaluable mechanistic insights and facilitates rapid reaction optimization. whiterose.ac.uk When integrated into automated synthesis platforms, this real-time data can create a feedback loop for self-optimizing systems, where algorithms adjust reaction conditions to maximize yield and minimize impurities. whiterose.ac.uk This approach moves beyond simple trial-and-error, enabling a more rational and data-driven development of synthetic protocols involving this compound.

Computational Design of New Reactions and Reagents

Computational chemistry has become an indispensable tool in modern organic synthesis, capable of predicting reactivity, elucidating mechanisms, and guiding experimental design. ucla.edu For this compound, computational methods like Density Functional Theory (DFT) can be employed to explore its conformational landscape, electronic structure, and potential reaction pathways. nih.gov

Future research should leverage these tools to:

Model transition states for known and hypothetical reactions to predict feasibility and stereochemical outcomes.

Design novel catalysts or reagents specifically tailored to the steric and electronic properties of the diene.

Explore potential, yet undiscovered, cycloaddition or pericyclic reactions involving the diene system.

By simulating reactions before performing them in the lab, computational chemistry can save significant time and resources, directing experimental efforts towards the most promising avenues. nih.gov This synergy between computational prediction and experimental validation will be key to unlocking novel transformations and applications for this compound.

Nomenclature, Isomerism, and Conformational Analysis of 1 Iodo 2,4 Dimethylpenta 1,3 Diene

IUPAC Nomenclature and Stereochemical Descriptors

The systematic name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-Iodo-2,4-dimethylpenta-1,3-diene . nih.gov This name is derived by identifying the longest carbon chain containing the principal functional groups, which in this case is a five-carbon chain (pentane) with two double bonds (penta-1,3-diene). libretexts.orgutexas.edu The substituents are an iodine atom at the first carbon (1-Iodo) and two methyl groups at the second and fourth carbons (2,4-dimethyl). nih.govscribd.com

Stereochemical descriptors are necessary to define the spatial arrangement of the atoms, particularly around the double bonds. These descriptors, E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together), are assigned based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org For each carbon of a double bond, the substituents are assigned a priority. If the higher-priority groups on each carbon are on the same side of the double bond, the configuration is Z. If they are on opposite sides, the configuration is E. libretexts.orglibretexts.org

E/Z Isomerism at the Double Bonds

To assign the E or Z configuration, we apply the CIP priority rules to the substituents on each carbon of the double bonds.

| Double Bond | Carbon | Substituent 1 | Priority | Substituent 2 | Priority | Configuration |

| C1=C2 | C1 | I | High | H | Low | Dependent on C2 |

| C2 | C3 | High | CH₃ | Low | ||

| C3=C4 | C3 | C2 | High | H | Low | Dependent on C4 |

| C4 | C5 | High | CH₃ | Low |

The existence of these isomers means that a sample of this compound could be a mixture of the (1E,3E), (1E,3Z), (1Z,3E), and (1Z,3Z) isomers. The relative stability of these isomers can be influenced by steric hindrance between the substituent groups.

s-cis/s-trans Conformational Dynamics and Their Impact on Reactivity

Conjugated dienes, like this compound, can exist in different conformations due to rotation around the central C2-C3 single bond. youtube.com The two primary conformations are termed s-cis and s-trans. masterorganicchemistry.com In the s-trans conformation, the two double bonds are on opposite sides of the single bond, which is generally the more stable and lower-energy state due to reduced steric hindrance. utexas.edumasterorganicchemistry.com The s-cis conformation, where the double bonds are on the same side of the single bond, is higher in energy. libretexts.orglumenlearning.com

The equilibrium between these two conformations is crucial for the reactivity of the diene, particularly in pericyclic reactions like the Diels-Alder reaction. orgoreview.comchemistrysteps.com For a Diels-Alder reaction to occur, the diene must adopt the s-cis conformation to allow for the concerted formation of the new six-membered ring. utexas.edulibretexts.orglibretexts.org Although the s-trans conformer is more stable, the energy barrier for rotation to the s-cis conformation is typically low enough to be overcome at room temperature, allowing the reaction to proceed. orgoreview.com However, bulky substituents on the diene can increase the energy of the s-cis conformation, making it less accessible and potentially inhibiting or slowing down the reaction. libretexts.orglibretexts.org The presence of methyl groups at the C2 and C4 positions in this compound would influence the stability of the s-cis conformation and thus its reactivity in such cycloaddition reactions. youtube.com

| Conformation | Description | Stability | Reactivity in Diels-Alder |

| s-trans | Double bonds are on opposite sides of the C-C single bond. | More stable, lower energy. | Inactive. |

| s-cis | Double bonds are on the same side of the C-C single bond. | Less stable, higher energy due to steric strain. | Active, required for the reaction. |

Regioisomeric Considerations in Synthesis

The synthesis of substituted dienes like this compound can lead to the formation of different regioisomers, which are constitutional isomers that have the same molecular formula but differ in the connectivity of their atoms. The position of the substituents on the diene framework is critical and can be influenced by the synthetic route employed.

For instance, in addition reactions to a pre-existing diene or in elimination reactions to form the diene, the regioselectivity of the reaction will determine the final positions of the iodo and dimethyl groups. In the context of reactions involving unsymmetrical dienes, such as in Diels-Alder reactions, the regiochemistry of the product is also a key consideration. masterorganicchemistry.com For a 1-substituted diene, the "ortho" and "meta" products are possible, while for a 2-substituted diene, the "para" product is often favored. masterorganicchemistry.com The electronic nature of the substituents on both the diene and the reacting partner (the dienophile) plays a significant role in directing the regiochemical outcome of the reaction. chemistrysteps.combeilstein-journals.org

The synthesis of highly substituted 1,3-dienes with specific stereochemistry and regiochemistry is an active area of research, with various catalytic methods being developed to control these aspects. nih.govnih.gov For example, transition metal-catalyzed cross-coupling reactions are often employed to construct the diene framework with high selectivity. nih.gov The choice of catalyst and reaction conditions is paramount to achieving the desired regioisomer of this compound.

Q & A

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cycloadditions .

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugation between iodine and the diene system .

- Molecular Dynamics (MD) : Simulate thermal fluctuations to assess steric hindrance from methyl groups .

How can researchers address discrepancies in reported melting/boiling points for this compound?

Basic Research Focus

Variations in physical data often stem from impurities or measurement techniques. To resolve:

- Differential Scanning Calorimetry (DSC) : Accurately determine phase transitions with <1% error .

- Comparative Purification : Use column chromatography followed by recrystallization to isolate high-purity samples (>99%) .

- Cross-validate with NIST thermodynamic databases for consistency .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- Ventilation : Use fume hoods to prevent inhalation of iodine vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; avoid latex (permeable to iodinated compounds) .

- Waste Disposal : Neutralize iodine-containing waste with NaHSO₃ before disposal .

How can kinetic isotope effects (KIEs) be measured for reactions involving this compound?

Q. Advanced Research Focus

- Synthesize deuterated analogs (e.g., CD₃ groups) to compare reaction rates via GC-MS or NMR kinetic assays .

- Use Eyring plots to calculate ΔH‡ and ΔS‡, isolating isotopic contributions to transition states .

What methodologies validate the regioselectivity of electrophilic additions to this compound?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.